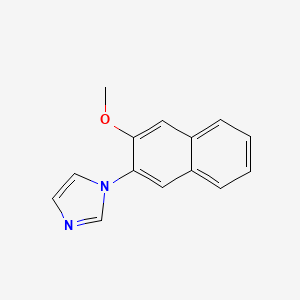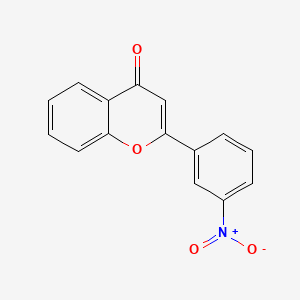
2-(3-Methoxybenzylthio)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxybenzylthio)-2-phenylacetic acid is an organic compound that features a benzylthio group attached to a phenylacetic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxybenzylthio)-2-phenylacetic acid typically involves the reaction of 3-methoxybenzyl chloride with thiophenol in the presence of a base to form 3-methoxybenzylthiophenol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzylthio)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxybenzylthio)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzylthio)-2-phenylacetic acid involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with enzymes and proteins involved in cellular signaling, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazoline: This compound shares a similar benzylthio group and has been studied for its pharmacological activities.
N-(2-Hydroxy-3-methoxybenzyl)-N-p-tolylacetamide: Another compound with a methoxybenzyl group, used in various synthetic applications.
Uniqueness
2-(3-Methoxybenzylthio)-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
7037-33-4 |
|---|---|
Molecular Formula |
C16H16O3S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C16H16O3S/c1-19-14-9-5-6-12(10-14)11-20-15(16(17)18)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,17,18) |
InChI Key |
DCWDBUYRVFMPPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC(C2=CC=CC=C2)C(=O)O |
Key on ui other cas no. |
7037-33-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 5-ethyl-2-[(phenylsulfonyl)amino]-](/img/structure/B3063486.png)











